1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
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Overview
Description
1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This particular compound features a hydroxy group and a methyl group on one phenyl ring, and a thiophene ring attached to the prop-2-en-1-one moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxy-5-methylacetophenone and thiophene-2-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and reaction time, to achieve high yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The hydroxy and methyl groups on the phenyl ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it useful in biological studies.
Medicine: Research has shown potential anti-inflammatory and anticancer activities, suggesting its use in drug development.
Industry: It can be used in the development of organic electronic materials due to its conjugated structure.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant defense mechanisms.
Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX).
Anticancer Activity: It induces apoptosis in cancer cells by activating caspases and inhibiting cell proliferation pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-chlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
1-(2-Hydroxy-5-methylphenyl)-3-(thiophen-2-yl)prop-2-en-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
51956-77-5 |
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Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H12O2S/c1-10-4-6-13(15)12(9-10)14(16)7-5-11-3-2-8-17-11/h2-9,15H,1H3 |
InChI Key |
VCFJMEXLIHFQRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC=CS2 |
Origin of Product |
United States |
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